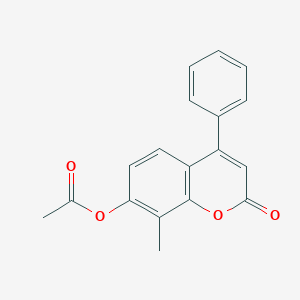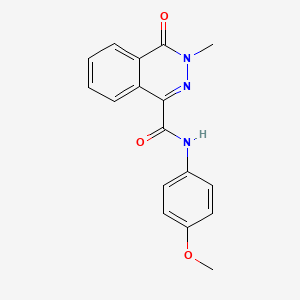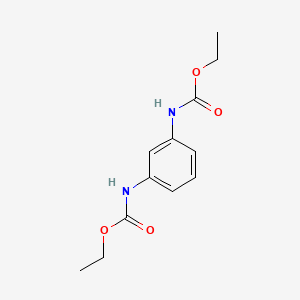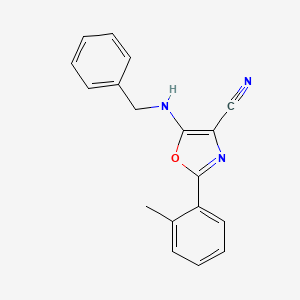![molecular formula C16H15ClN4O3S B5779165 4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B5779165.png)
4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.
Mécanisme D'action
The mechanism of action of 4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole involves the inhibition of this compound activity. This compound is involved in the phosphorylation of various substrates such as tau protein, beta-catenin, and insulin receptor substrate-1. Inhibition of this compound activity leads to the activation of downstream signaling pathways and cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various cell lines and animal models. It has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta deposition and tau hyperphosphorylation. It has also been shown to improve insulin sensitivity in animal models of diabetes by activating the insulin signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole in lab experiments is its specificity towards this compound inhibition. This allows for the study of downstream signaling pathways and cellular processes that are regulated by this compound. However, the main limitation of using this compound is its potential off-target effects. It is important to use appropriate controls and analytical techniques to confirm the specificity of the compound towards this compound inhibition.
Orientations Futures
There are several future directions for the use of 4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole in scientific research. One potential direction is the study of its effects on other cellular processes and signaling pathways that are regulated by this compound. Another potential direction is the development of more potent and selective this compound inhibitors with fewer off-target effects. Finally, the use of this compound in clinical trials for the treatment of various diseases such as Alzheimer's disease and diabetes is an exciting future direction.
Méthodes De Synthèse
The synthesis of 4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole involves the reaction of 3-chlorophenylpiperazine with 4-aminobenzenesulfonyl chloride in the presence of a base. The reaction mixture is then heated to obtain the desired product. The purity of the product is confirmed using various analytical techniques such as NMR, IR, and HPLC.
Applications De Recherche Scientifique
4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole has been extensively used in scientific research due to its inhibitory activity against glycogen synthase kinase-3 (this compound). This compound is a serine/threonine kinase that plays a crucial role in various cellular processes such as cell signaling, gene expression, and apoptosis. Dysregulation of this compound has been implicated in various diseases such as Alzheimer's disease, diabetes, and cancer.
Propriétés
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3S/c17-12-3-1-4-13(11-12)20-7-9-21(10-8-20)25(22,23)15-6-2-5-14-16(15)19-24-18-14/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBFPGYDWQULDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC4=NON=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5779096.png)



![methyl 2-hydroxy-3,5-bis[(4H-1,2,4-triazol-4-ylimino)methyl]benzoate](/img/structure/B5779136.png)

![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5779152.png)
![4-chloro-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5779157.png)
![1-(2,4-dimethoxybenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5779161.png)



![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinolinylpropanamide](/img/structure/B5779192.png)